molecular formula C18H12N2OS2 B5202333 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide CAS No. 6014-37-5

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5202333
CAS RN: 6014-37-5
M. Wt: 336.4 g/mol
InChI Key: ZHAAIURCQLUGPE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide, also known as BTA-C, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a variety of biological activities. BTA-C has been shown to have promising properties as an anticancer agent, as well as a tool for investigating certain biological processes.

Future Directions

Benzothiazole derivatives have been associated with diverse biological activities and have potential applications in medicinal chemistry . Future studies should focus on improving the compound’s solubility and exploring its efficacy in various preclinical models.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17(16-9-4-10-22-16)19-13-6-3-5-12(11-13)18-20-14-7-1-2-8-15(14)23-18/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAIURCQLUGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387090
Record name F0725-0480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6014-37-5
Record name F0725-0480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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